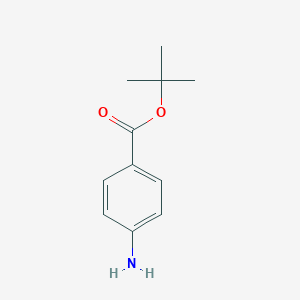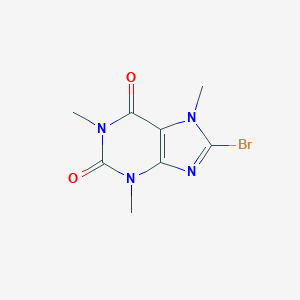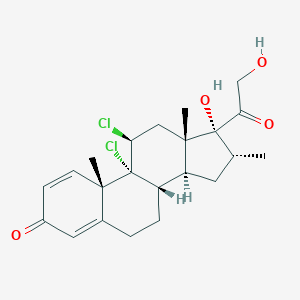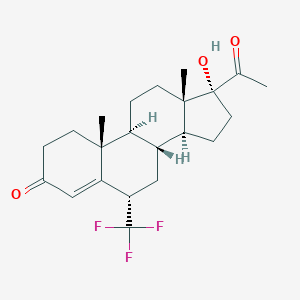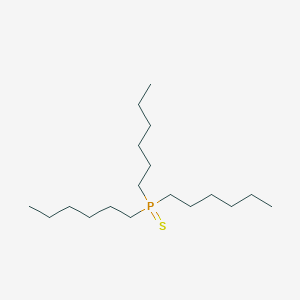
Trihexylphosphine sulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THP is a sulfur-containing compound that is commonly used as a ligand in organometallic chemistry. It has a unique structure that allows it to form strong bonds with metal ions. This property makes it an important tool in the synthesis of metal complexes for use in a variety of applications, including catalysis, materials science, and biochemistry.
Applications De Recherche Scientifique
THP has been used in a variety of scientific research applications, including catalysis, materials science, and biochemistry. In catalysis, THP is often used as a ligand to stabilize metal complexes and enhance their reactivity. In materials science, THP has been used to synthesize metal nanoparticles with unique properties. In biochemistry, THP has been used to study the interactions between metal ions and biological molecules.
Mécanisme D'action
The mechanism of action of THP is not well understood, but it is believed to involve the formation of strong bonds with metal ions. These bonds can stabilize metal complexes and enhance their reactivity, making them useful in a variety of applications.
Biochemical and physiological effects:
THP has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic in high doses and should be handled with care. It is also known to be a potent reducing agent, which could have implications for its use in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using THP in lab experiments include its ability to form strong bonds with metal ions, its solubility in organic solvents, and its relatively low cost. However, THP can be toxic in high doses and should be handled with care. It can also be difficult to work with due to its strong reducing properties.
Orientations Futures
There are many potential future directions for research on THP. Some possible areas of study include its use in catalysis, materials science, and biochemistry. Researchers may also investigate its toxicity and potential for use in medical applications. Additionally, there may be opportunities to develop new synthesis methods for THP and to explore its interactions with other compounds and materials.
In conclusion, THP is a sulfur-containing compound that has been widely used in scientific research for its unique properties. It can be synthesized through a simple reaction between trihexylphosphine and sulfur and has a variety of scientific research applications. Its mechanism of action is not well understood, but it is believed to involve the formation of strong bonds with metal ions. THP has not been extensively studied for its biochemical and physiological effects, but it is known to be toxic in high doses. The advantages of using THP in lab experiments include its ability to form strong bonds with metal ions, its solubility in organic solvents, and its relatively low cost. There are many potential future directions for research on THP, including its use in catalysis, materials science, and biochemistry.
Méthodes De Synthèse
THP can be synthesized through a simple reaction between trihexylphosphine and sulfur. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sulfur. The resulting product is a yellow-orange solid that is soluble in organic solvents.
Propriétés
Numéro CAS |
18803-12-8 |
|---|---|
Nom du produit |
Trihexylphosphine sulphide |
Formule moléculaire |
C18H39PS |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
trihexyl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C18H39PS/c1-4-7-10-13-16-19(20,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
Clé InChI |
YYUMUXVIMGKOQE-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=S)(CCCCCC)CCCCCC |
SMILES canonique |
CCCCCCP(=S)(CCCCCC)CCCCCC |
Autres numéros CAS |
18803-12-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













